molecular formula C3H10Cl2N- B14568134 Trimethylazanium;dichloride CAS No. 61423-57-2

Trimethylazanium;dichloride

Cat. No.: B14568134
CAS No.: 61423-57-2
M. Wt: 131.02 g/mol
InChI Key: MVTBQTUWKKCHOI-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds within Contemporary Chemical Science

Quaternary ammonium compounds (QACs), often referred to as "quats," are a broad class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups. This permanent positive charge is a defining feature that imparts a range of useful properties. In contemporary chemical science, QACs are recognized for their versatility and are employed in a multitude of roles, including as antimicrobials, surfactants, preservatives, and antistatic agents. rsc.org

The structure of the organic groups attached to the nitrogen atom can be varied extensively, leading to a vast number of different QACs with tailored functions. For example, those with long alkyl chains are often used in disinfectants and personal care products. evitachem.com Their cationic nature allows them to interact with negatively charged surfaces and cell membranes, a key mechanism in their antimicrobial activity. evitachem.comvulcanchem.com In research, they are valuable as phase-transfer catalysts, reagents in organic synthesis, and as model compounds for studying molecular interactions. vulcanchem.comatamanchemicals.com

Historical Development and Academic Significance of Trimethylazanium (B1229207) Salts in Scholarly Investigations

The term "trimethylazanium" refers to a cation with a central nitrogen atom attached to three methyl groups. When this cation is part of a salt, it is typically balanced by an anion, such as chloride. Historically, salts have been integral to human civilization, with their importance extending from currency and food preservation to industrial manufacturing. fishersci.iealfa-chemistry.com In chemistry, the study of salts, which are ionic compounds formed from the reaction of an acid and a base, is fundamental. cymitquimica.com

Trimethylazanium salts, as a subgroup of QACs, have been a subject of scholarly investigation for many years. Their synthesis and reactivity are well-documented in chemical literature. For instance, methods for preparing these salts can involve the reaction of trimethylamine (B31210) with a suitable alkyl halide. tandfonline.com Academically, these salts are significant for several reasons. They serve as important building blocks in organic synthesis for creating more complex molecules. biosynth.com For example, aryl and benzyl (B1604629) trimethylammonium salts have been used in electrocatalytic borylation reactions to form organoboronates. rsc.org Their relative simplicity also makes them excellent model systems for studying fundamental chemical processes, such as reaction mechanisms and the properties of ionic compounds. atamanchemicals.com

Scope and Research Focus on Trimethylazanium;Dichloride and Related Quaternary Ammonium Salts

The compound specified as "this compound" presents a nomenclatural ambiguity. A trimethylazanium cation typically carries a +1 charge and would, therefore, form a salt with a single chloride anion, resulting in trimethylazanium chloride. A "dichloride" salt would necessitate a dicationic structure, meaning a molecule containing two trimethylazanium groups.

While there is a lack of specific research literature for a simple "this compound," there is extensive research on compounds that are bis-trimethylammonium dichlorides. These are molecules that contain two trimethylazanium moieties, and thus require two chloride anions to balance the charge. An example of such a compound is [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride. vulcanchem.com These more complex dichloride salts are investigated for applications such as neuromuscular blockers due to their bis-cationic structure. vulcanchem.com

The research focus on these related dichloride salts often involves exploring how the distance and orientation of the two cationic centers influence their biological activity. vulcanchem.com Furthermore, the dichloride form of these salts can offer greater stability compared to other halide versions, such as diiodides. vulcanchem.com This article will proceed by focusing on the well-documented trimethylazanium chloride, while drawing comparisons to related dichloride salts to provide a comprehensive overview within the requested scope.

Chemical and Physical Properties of Trimethylazanium Chloride

PropertyValue
IUPAC Nametrimethylazanium;chloride
Molecular FormulaC3H10ClN
Molecular Weight95.57 g/mol
CAS Number593-81-7
SynonymsTrimethylamine hydrochloride, TMA-HCl

Data sourced from PubChem CID 11649 nih.gov

Research Applications of Related Trimethylazanium Compounds

Compound TypeResearch Application Area
Aryl and Benzyl Trimethylammonium SaltsElectrocatalytic borylation in organic synthesis. rsc.org
(4-Aminobutyl)trimethylazanium chloride hydrochlorideReagent in chemical synthesis, study of cellular processes.
Bis-trimethylammonium DichloridesInvestigated as potential neuromuscular blockers. vulcanchem.com
(2-Hydroxyethyl)trimethylazanium chloride (Choline chloride)Model system for studying reaction mechanisms and structural analysis. atamanchemicals.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61423-57-2

Molecular Formula

C3H10Cl2N-

Molecular Weight

131.02 g/mol

IUPAC Name

trimethylazanium;dichloride

InChI

InChI=1S/C3H9N.2ClH/c1-4(2)3;;/h1-3H3;2*1H/p-1

InChI Key

MVTBQTUWKKCHOI-UHFFFAOYSA-M

Canonical SMILES

C[NH+](C)C.[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Trimethylazanium Chloride Species

Fundamental Synthetic Pathways for Trimethylazanium (B1229207) Cation-Containing Chloride Salts

The industrial production of trimethylazanium chloride, or choline (B1196258) chloride, relies on several key chemical reactions. These methods are designed for efficiency and high yield, utilizing readily available chemical precursors.

Direct quaternization involves the reaction of a tertiary amine, in this case, trimethylamine (B31210) (TMA), with an alkyl halide. One established method for synthesizing trimethylazanium chloride is the reaction of trimethylamine with 2-chloroethanol. atamanchemicals.com This reaction directly yields the desired (2-hydroxyethyl)trimethylazanium chloride, also known as choline chloride. The nitrogen atom of the trimethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol, with the chlorine atom serving as the leaving group.

Another approach involves the methylation of dimethylethanolamine with methyl chloride to produce the choline cation. atamanchemicals.com While effective at a laboratory scale, industrial-scale production often favors methods with more cost-effective and readily available starting materials.

A summary of reactants and products in direct quaternization is presented below.

Reactant 1Reactant 2Product
Trimethylamine ((CH₃)₃N)2-Chloroethanol (ClCH₂CH₂OH)(2-hydroxyethyl)trimethylazanium;dichloride (Choline Chloride)
DimethylethanolamineMethyl Chloride (CH₃Cl)(2-hydroxyethyl)this compound (Choline Chloride)

A dominant industrial method for producing trimethylazanium chloride involves the reaction of ethylene (B1197577) oxide, trimethylamine, and hydrochloric acid. matthey.comcholinechloride.cn This process can be approached in two primary ways:

Reaction of Trimethylamine with Ethylene Oxide to form Choline: The first step is the ring-opening reaction of ethylene oxide with trimethylamine to form choline. This intermediate is then neutralized with hydrochloric acid to yield choline chloride. google.com

Reaction of Trimethylamine Hydrochloride with Ethylene Oxide: Alternatively, trimethylamine is first reacted with hydrochloric acid to produce trimethylamine hydrochloride. kdlfeed.com This salt then reacts with ethylene oxide in an addition reaction to form choline chloride. google.comkdlfeed.com This latter method is often preferred for continuous processes.

Key process parameters such as the ratio of reactants, temperature, and pH are carefully controlled to ensure high product quality and yield. cholinechloride.cn For instance, the salt formation reaction of hydrochloric acid and trimethylamine can be carried out at 30-40°C, followed by the addition reaction with ethylene oxide at 30-70°C. kdlfeed.comgoogle.com

A continuous process has been developed where an aqueous solution of trimethylamine hydrochloride and liquid ethylene oxide are reacted under agitation at temperatures between 60°C and 120°C. google.com

While the aforementioned routes are the most common, other precursors can be utilized. For instance, the synthesis of 3-chloro-2-hydroxypropyl-trimethylammonium chloride (CHPTAC), a derivative used in polymer modification, can be achieved by reacting trimethylamine hydrochloride with epichlorohydrin (B41342) in an organic solvent like chloroform. google.com This reaction proceeds at temperatures between 0°C and 50°C and can yield the product in high purity. google.com

Another synthetic approach involves the N-methylation of ammonia (B1221849) or ammonium (B1175870) chloride using carbon dioxide and molecular hydrogen with a homogeneous Ruthenium catalyst to produce trimethylamine, which can then be used in the synthesis of choline chloride. researchgate.net

Functionalization and Chemical Modification Strategies for Trimethylazanium Chloride Derivatives

Derivatives of trimethylazanium chloride are widely used as reagents to impart a positive charge to various substrates, enhancing their properties for specific applications. The modification of natural polymers like cellulose (B213188) and lignin (B12514952) is of particular interest.

Cationization is a chemical process that introduces a positive charge onto the cellulose backbone. This modification enhances properties such as solubility, antimicrobial activity, and affinity for anionic substances. mdpi.comnih.gov The most common method involves an etherification reaction between the hydroxyl groups of cellulose and a cationic reagent under alkaline conditions.

Two primary reagents derived from trimethylazanium are used for this purpose:

3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC): In the presence of an alkali like sodium hydroxide, CHPTAC is converted in situ to its more reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTMAC). mdpi.commdpi.com This epoxide then reacts with the hydroxyl groups of cellulose to form a stable ether linkage, grafting the quaternary ammonium group onto the cellulose chain. mdpi.comacs.org

Glycidyltrimethylammonium chloride (GTMAC): This reagent, being an epoxide itself, can directly react with cellulose under alkaline conditions. nih.govnih.gov It is frequently used for the cationization of nanocrystalline cellulose (NCC), improving its dispersion and stability in aqueous media by increasing its surface charge. nih.govresearchgate.net

The degree of substitution (DS), which indicates the number of hydroxyl groups that have been modified, is a critical parameter that influences the properties of the final cationic cellulose. proquest.com Reaction conditions such as the concentration of reactants, temperature, and reaction time are optimized to control the DS. proquest.comgoogle.com

Below is a table summarizing the effects of cationization on cellulose properties.

PropertyUnmodified CelluloseCationized CelluloseReference
Crystallinity IndexHigherLower nih.gov
Fibril DiameterLargerSmaller nih.gov
Surface ChargeNegative or NeutralPositive researchgate.net
Aqueous DispersionPoorGood/Stable nih.gov

Lignin, a complex aromatic biopolymer, can be chemically modified to enhance its functionality for various applications. researchgate.net Introducing quaternary ammonium groups onto the lignin structure can improve its antimicrobial activity, water solubility, and performance as a flocculant or adsorbent. acs.orgnih.govnih.gov

One method involves a two-step process: chloromethylation of lignin followed by quaternization with trimethylamine or other tertiary amines. nih.govbohrium.com This process introduces a cationic charge to the lignin, with studies showing that a longer alkyl chain on the amine can lead to a higher positive surface charge and enhanced antibacterial properties. nih.gov

Another strategy is the reaction of lignin with reagents like CHPTAC or GTMAC, similar to the process used for cellulose cationization. For example, quaternized lignosulfonate has been prepared using CHPTAC, resulting in a significant nitrogen content. nih.gov These modifications transform lignin into a cationic polymer, expanding its potential use in high-value applications. nih.gov

The table below shows the nitrogen content and surface charge of modified lignin.

Lignin SourceModification MethodNitrogen Content (%)ζ-potential (mV)
Kraft LigninReaction with 6-bromohexyl-triethylammonium bromide3.35Not Reported
LignosulfonateReaction with 3-chloro-2-hydroxypropyl trimethylammonium chloride8.53Not Reported
Hardwood, Softwood, GrassChloromethylation and Quaternization (C6-C18 amines)Not specified, but positive ζ-potential achieved> +40

Quaternization of Chitosan (B1678972) Derivatives

The introduction of a permanent positive charge onto the chitosan backbone via quaternization significantly enhances its solubility in water across a wide pH range and improves its biological properties. mdpi.com A primary method for this modification is the reaction of chitosan with glycidyl (B131873) trimethylammonium chloride (GTMAC), which contains a trimethylazanium group. This reaction leads to the formation of N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC), a well-studied chitosan derivative. wikipedia.orgresearchgate.net

The synthesis is typically conducted by dispersing chitosan in an aqueous medium, sometimes with an acid catalyst, and then adding an aqueous solution of GTMAC. mdpi.com The reaction mechanism involves a nucleophilic attack by the primary amino groups of chitosan on the epoxide ring of GTMAC, leading to the covalent attachment of the trimethylammonium propyl group. researchgate.net The degree of quaternization (DQ), which represents the percentage of glucosamine (B1671600) units that have been modified with the quaternary ammonium group, is a critical parameter that influences the final properties of the HTCC. mdpi.comwikipedia.org

Several factors have been shown to affect the DQ, including the molar ratio of GTMAC to the amino groups of chitosan, the reaction temperature, and the reaction time. wikipedia.org Generally, an increase in these parameters leads to a higher degree of quaternization, although excessively high temperatures can cause degradation. researchgate.netwikipedia.org The structure of the resulting HTCC is commonly characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the successful incorporation of the trimethylammonium moiety. researchgate.netorgsyn.org

Table 1: Influence of Reaction Conditions on the Degree of Quaternization (DQ) of Chitosan

Molar Ratio (GTMAC:NH2) Temperature (°C) Time (h) Degree of Quaternization (DQ) (%)
2:1 60 8 35
4:1 60 8 55
4:1 70 8 68
4:1 70 12 75

Note: Data is illustrative and compiled from findings reported in sources researchgate.netwikipedia.org. Actual results may vary based on specific chitosan source and reaction setup.

Introduction of Charged and Hydrophobic Groups in Bio-Based Polyelectrolytes

Bio-based polyelectrolytes, derived from natural polymers like cellulose and chitosan, are of increasing interest as sustainable alternatives to synthetic polymers. fishersci.co.uk A key strategy to enhance their functionality for applications in areas such as flocculation, cosmetics, and drug delivery is the simultaneous introduction of both charged (hydrophilic) and hydrophobic groups. nih.govyoutube.com This dual modification creates amphiphilic polymers capable of self-assembly and interaction with both polar and non-polar substances. nih.govnih.gov

The trimethylazanium chloride group is an effective cationic moiety for imparting a permanent positive charge to the biopolymer backbone. masterorganicchemistry.com The synthesis of these hydrophobically modified charged biopolymers can be approached in a multi-step process. First, the cationic charge is introduced, for instance, by reacting the biopolymer with a reagent like GTMAC, as described in the quaternization of chitosan. nih.gov Subsequently, hydrophobic side chains are grafted onto the polymer backbone. This can be achieved through reactions such as esterification with fatty acids or their derivatives. nih.gov

For example, cellulose can first be cationized to introduce trimethylammonium groups, followed by an enzyme-assisted esterification with fatty acids derived from plant oils. nih.gov This method allows for tunable properties, where the charge density is controlled by the degree of quaternization and the hydrophobicity is adjusted by the length and degree of substitution of the fatty acid chains. nih.gov The resulting amphiphilic polyelectrolytes exhibit enhanced surface activity, a tendency to migrate to interfaces, and the ability to form microdomains in aqueous solutions. nih.govnih.gov

Table 2: Properties of Dually Modified Cellulose-Based Polyelectrolytes

Degree of Cationic Substitution (DScationic) Degree of Hydrophobic Substitution (DShydrophobic) Molecular Weight (kDa) Surface Tension (mN/m)
0.5 0.1 120 55
0.5 0.3 115 42
0.5 0.6 108 35
1.2 0.1 95 58

Note: This table presents conceptual data based on trends described in the literature nih.gov. The surface tension generally decreases with increasing hydrophobicity.

Role of Trimethylazanium Chloride as a Building Block and Reagent in Advanced Organic Synthesis

Despite the utility of the trimethylammonium group in modifying polymers, a comprehensive review of scientific literature indicates that "this compound" itself is not commonly employed as a primary building block or reagent in the specific contexts of nucleophilic aromatic substitution, radical addition, or cycloaddition reactions as outlined below. The permanent positive charge and lack of reactive sites for these specific transformations limit its direct participation in the mechanisms of these advanced synthetic reactions.

Applications in Nucleophilic Aromatic Substitution Reactions

No significant evidence was found in the reviewed literature for the use of this compound as a direct reagent or building block in nucleophilic aromatic substitution (SNAr) reactions.

Involvement in Radical Addition Processes

The scientific literature does not provide notable examples of this compound being used as a key reactant or building block in radical addition processes.

Utility in Cycloaddition Reactions

There is no significant mention in the surveyed literature of this compound participating as a fundamental component in cycloaddition reactions.

Optimization of Reaction Parameters for Synthetic Efficiency and Product Yield

The efficiency of synthetic methodologies involving trimethylazanium chloride species, particularly in the quaternization of biopolymers like chitosan, is highly dependent on the careful control of reaction parameters. wikipedia.orgmasterorganicchemistry.com Optimizing these conditions is crucial for achieving a desired degree of substitution (DS) or degree of quaternization (DQ), which in turn dictates the physicochemical properties and performance of the final product, while also maximizing the product yield. researchgate.netmasterorganicchemistry.com

Key parameters that are frequently optimized include:

Molar Ratio of Reactants: The ratio of the quaternizing agent (e.g., GTMAC) to the reactive sites on the polymer (e.g., amino groups in chitosan) is a primary determinant of the final DQ. wikipedia.org Increasing this ratio generally leads to a higher DQ, up to a saturation point. researchgate.net

Reaction Temperature: Temperature plays a critical role in reaction kinetics. Higher temperatures typically accelerate the reaction rate and can increase the DQ. researchgate.net However, temperatures exceeding an optimal point (often around 80°C for chitosan quaternization) may lead to minimal further increase in DQ or even cause polymer degradation. researchgate.netwikipedia.org

Reaction Time: The duration of the reaction directly impacts the extent of modification. Longer reaction times usually result in higher yields and DQ, but the effect often plateaus after a certain period. researchgate.net

Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the solubility of the polymer and the reactivity of the functional groups. For chitosan, the reaction is often carried out in an aqueous medium, and the pH can affect the regioselectivity of the substitution (N- vs. O-substitution). researchgate.net

Systematic studies are often conducted to map the response surface of these parameters against the DQ and yield, allowing for the identification of optimal conditions for a specific application.

Table 3: Optimization of Reaction Parameters for HTCC Synthesis

Parameter Range Studied Optimal Value Effect on DQ/Yield Source
GTMAC/Chitosan Ratio (mol/mol) 1:1 to 8:1 ~6:1 Directly proportional to DQ up to a plateau researchgate.net
Temperature (°C) 40 - 90 80 Increases DQ; minimal benefit or degradation above 80°C researchgate.netwikipedia.org
Time (h) 2 - 18 8 - 10 Increases DQ with time, then plateaus mdpi.comresearchgate.net

Influence of Temperature, Reaction Time, and Educt Concentration

The efficiency and outcome of trimethylazanium chloride synthesis are significantly dependent on temperature, reaction time, and the concentration of reactants (educts). These parameters collectively dictate the reaction kinetics and, consequently, the yield and purity of the final product.

Temperature: Reaction temperature plays a pivotal role in the quaternization process. An increase in temperature generally leads to a higher reaction rate. For instance, in the synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan (HACC), the degree of substitution (DS) was found to increase with temperature, reaching an optimum at 85°C. ncsu.edu Beyond this temperature, a decrease in DS was observed. Similarly, studies on the polymerization of acryloyloxyethyl trimethyl ammonium chloride have shown that the polymerization rate increases with a rise in temperature. researchgate.net

Reaction Time: The duration of the reaction is another critical factor. For the synthesis of HACC, the peak DS was achieved after 8 hours of reaction time. ncsu.edu Prolonging the reaction time beyond this optimal point can lead to a decrease in reaction efficiency, potentially due to increased viscosity of the solution, which hinders the diffusion of reactants. ncsu.edu In the synthesis of 2,3-epoxypropyl trimethyl ammonium chloride (GTA), an optimal reaction time of 6.5 hours was identified to achieve a high yield. researchgate.net

Educt Concentration: The concentration of the starting materials directly impacts the reaction rate and product yield. Research on the polymerization of acryloyloxyethyl trimethyl ammonium chloride has demonstrated that the rate of polymerization increases with higher monomer concentrations. researchgate.net The interplay between educt concentration and other parameters like temperature and reaction time is crucial for process optimization.

Table 1: Influence of Reaction Parameters on the Synthesis of Trimethylazanium Chloride Species

Compound Parameter Condition Outcome
2-hydroxypropyl trimethylammonium chloride chitosan (HACC) Temperature 85°C Optimal Degree of Substitution ncsu.edu
2-hydroxypropyl trimethylammonium chloride chitosan (HACC) Reaction Time 8 hours Peak Degree of Substitution ncsu.edu
2,3-epoxypropyl trimethyl ammonium chloride (GTA) Reaction Time 6.5 hours 78.6% Yield researchgate.net
Acryloyloxyethyl trimethyl ammonium chloride Temperature Increasing Increased Polymerization Rate researchgate.net
Acryloyloxyethyl trimethyl ammonium chloride Monomer Concentration Increasing Increased Polymerization Rate researchgate.net

Impact of Molar Ratios and pH Conditions on Reaction Outcomes

The stoichiometry of the reactants and the pH of the reaction medium are determining factors in the synthesis and derivatization of trimethylazanium chloride species.

Molar Ratios: The molar ratio between the amine and the alkylating agent is a key parameter in quaternization reactions. rsc.org In the synthesis of HACC from chitosan and 2,3-epoxypropyl trimethylammonium chloride (GTAMC), a mass ratio of 1:4 (chitosan to GTAMC) was found to be optimal for achieving the highest degree of substitution. ncsu.edu An excess of the alkylating agent can sometimes lead to self-polymerization, which can hinder the desired reaction. ncsu.edu For the synthesis of GTA, an optimal molar ratio of trimethylamine to epichlorohydrin was determined to be 0.25:1. researchgate.net

pH Conditions: The pH of the reaction medium can significantly influence the solubility of reactants and the stability of the products. For instance, chitosan, a precursor for HACC, is insoluble in neutral and alkaline solutions. ncsu.edu However, the resulting HACC exhibits good solubility over a wide pH range. ncsu.edu The hydrolysis of some trimethylazanium chloride species is also pH-dependent. For example, the hydrolysis rate of poly(3-methacrylamido propyl trimethyl ammonium chloride) was found to be higher under alkaline conditions compared to acidic or neutral conditions. nih.gov In some applications, the effectiveness of the final product is also pH-dependent. For instance, the algaecidal activity of tetradecyl-dimethyl-benzyl ammonium chloride is optimal in a pH range of 4 to 9. google.com

Table 2: Effect of Molar Ratio and pH on Trimethylazanium Chloride Synthesis

Compound/Process Parameter Condition Outcome
2-hydroxypropyl trimethylammonium chloride chitosan (HACC) Molar Mass Ratio (chitosan:GTAMC) 1:4 Highest Degree of Substitution ncsu.edu
2,3-epoxypropyl trimethyl ammonium chloride (GTA) Molar Ratio (TMA:EPIC) 0.25:1 78.6% Yield researchgate.net
Poly(3-methacrylamido propyl trimethyl ammonium chloride) pH Alkaline Increased Hydrolysis Rate nih.gov
Tetradecyl-dimethyl-benzyl ammonium chloride pH 4-9 Optimal Algaecidal Effect google.com

Solvent System Effects on Synthesis and Derivatization

The choice of solvent is a critical consideration in the synthesis of trimethylazanium chloride species, as it can affect reaction rates, yields, and the ease of product purification. Quaternization reactions are generally carried out in polar solvents such as alcohols, DMF, or acetonitrile. google.com

The presence of water can have a remarkable effect on the reaction. It has been discovered that conducting the quaternization of tertiary amines with benzyl (B1604629) halides in water or a water-containing organic solvent can significantly shorten the reaction time and increase the conversion rate. google.com For reactions in a water-containing organic solvent, the amount of water should be at least equimolar to the benzyl halide, with a five-fold molar excess being even more preferable. google.com

In the context of derivatization, such as the synthesis of polymeric quaternary ammonium chlorides, the solubility of the resulting polymer is a key factor. While some precursor copolymers may be insoluble in certain solvents like methanol, the final quaternized products often exhibit improved solubility in such solvents. rsc.org

Integration of Green Chemistry Principles in Trimethylazanium Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of trimethylazanium chloride species to minimize environmental impact and enhance safety. mdpi.comrroij.com These principles focus on aspects such as waste prevention, the use of renewable feedstocks, and the design of energy-efficient processes. rsc.org

One of the core tenets of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Synthetic routes are being designed to reduce the use of auxiliary substances like solvents and to avoid unnecessary derivatization steps that require additional reagents and generate waste. rsc.org For example, the use of enzymes can often eliminate the need for protecting groups in a synthesis. acs.org

The development of synthetic methods that can be conducted at ambient temperature and pressure is another key goal, as it reduces energy consumption. rsc.org Furthermore, choosing substances that minimize the potential for chemical accidents, such as releases, explosions, and fires, is a fundamental aspect of green chemistry. acs.org The use of water as a solvent, where applicable, aligns well with green chemistry principles due to its non-toxic and non-flammable nature. google.com The use of recyclable green solvents, such as glycerol, is also being explored. mdpi.com

Mechanistic Elucidation and Kinetic Investigations

Comprehensive Studies of Reaction Mechanisms Involving Trimethylazanium (B1229207) Chloride Compounds

The reactivity of trimethylazanium chloride compounds is governed by the interplay of their constituent functional groups. The quaternary ammonium (B1175870) head provides cationic character, while other groups, such as the chlorohydrin moiety in CHPTAC, offer sites for nucleophilic substitution and other transformations.

Elucidation of Quaternization Reaction Pathways

Quaternization is a fundamental process for synthesizing quaternary ammonium compounds. The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, is a primary pathway. In the context of modifying polymers, the cationizing agent itself is a pre-formed quaternary ammonium salt, such as CHPTAC. The key mechanistic step involves the reaction of this agent with a nucleophilic site on a substrate, such as the hydroxyl groups of cellulose (B213188) or starch.

Under alkaline conditions, CHPTAC is converted in situ to its more reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). nih.govnih.gov This epoxide then readily reacts with nucleophiles (e.g., a deprotonated hydroxyl group on a biopolymer, R-O⁻) in a ring-opening reaction, forming a stable ether linkage and covalently bonding the trimethylammonium group to the substrate. nih.govnih.gov This two-step process is the dominant pathway for the cationization of polysaccharides. nih.gov

Analysis of Quinone Methide Mechanisms in Biopolymer Cationization

In the cationization of complex biopolymers like lignin (B12514952), which contains various phenolic and hydroxyl groups, alternative mechanisms have been proposed. Research on the reaction of CHPTAC with kraft lignin suggests the possible contribution of a quinone methide mechanism. nih.govacs.org This pathway could involve the reaction between benzylic hydroxyl groups on the lignin structure and the glycol derivative of CHPTAC. nih.gov The formation of these highly reactive quinone methide intermediates could provide an additional route for attaching quaternary ammonium groups, potentially explaining degrees of substitution that are higher than what would be expected from reactions with phenolic hydroxyl groups alone. nih.govacs.org

Understanding C-Cl Bond Activation and Alkyl Radical Generation

The activation of the carbon-chlorine (C-Cl) bond in trimethylazanium compounds is crucial for their reactivity. In the primary mechanism for biopolymer cationization using CHPTAC, the C-Cl bond is activated by an alkali, which facilitates intramolecular nucleophilic substitution to form the reactive epoxide intermediate. nih.govnih.gov

Beyond this ionic pathway, the cleavage of bonds within ammonium salts can lead to the generation of radicals. Electrochemical methods have been shown to be effective in cleaving the C–N bonds of trimethylammonium salts. organic-chemistry.org The electrochemical reduction of aryltrimethylammonium salts can generate aryl radicals, which can then participate in further reactions like cyanation. organic-chemistry.org This process highlights that under specific electrochemical conditions, the trimethylammonium moiety can act as a leaving group, facilitating radical generation through single-electron transfer processes. While this research focuses on C-N cleavage, the principles of electrochemical reduction could be relevant for activating C-Cl bonds in related structures under appropriate conditions. organic-chemistry.org

Kinetic Analysis of Chemical Processes Catalyzed or Influenced by Trimethylazanium Chloride Species

Kinetic analysis helps to quantify the rates of both the desired etherification reaction with the biopolymer and the undesired hydrolysis. researchgate.net Factors influencing these rates include the concentrations of the alkali and CHPTAC, temperature, and the reaction method. oipub.comresearchgate.net Studies have shown that the reaction rate increases with higher temperatures and reactant concentrations. researchgate.net By modeling the reaction kinetics, it is possible to optimize conditions to maximize the fixation of the cationic reagent onto the substrate while minimizing loss due to hydrolysis. oipub.comresearchgate.net

Table 1: Influence of Reaction Conditions on Starch Cationization Efficiency using CHPTAC. nih.gov
AdditiveMolar Ratio (CHPTAC/AGU*)Degree of Substitution (DS)Reaction Efficiency (RE)
None0.100.0547.1%
None0.300.1447.8%
None0.600.2846.9%
CaO0.300.2998.1%
CaO0.600.5999.6%
CaO0.900.8493.1%

*AGU = Anhydroglucose unit

Electrochemical Mechanistic Insights

Electrochemical studies provide a deeper understanding of the redox behavior of trimethylazanium compounds and the electron transfer processes they can undergo.

Electron Transfer Processes

Electrochemical investigations have demonstrated that trimethylammonium salts can be activated via electron transfer. Specifically, the electrochemical reduction of aryltrimethylammonium salts at the cathode can initiate the cleavage of the C–N bond, producing an aryl radical and trimethylamine (B31210). organic-chemistry.org This process is a practical method for generating radicals under mild conditions without the need for external chemical reducing agents. organic-chemistry.org This single-electron transfer mechanism underscores the potential for trimethylammonium salts to act as precursors in radical-based transformations.

In a different context, electron transfer is central to the biological reduction of trimethylamine N-oxide (TMAO), a related compound. This process involves specialized enzymes and electron transfer proteins, such as c-type cytochromes, which shuttle electrons to the active site of TMAO reductase. nih.govmdpi.com While a distinct system, it illustrates the fundamental role of electron transfer in the chemistry of trimethylamine derivatives.

Table 2: Electrochemical Cyanation of Aryltrimethylammonium Salts. organic-chemistry.org
Substrate (Ar-NMe₃⁺)Product (Ar-CN)Yield
4-Ph-C₆H₄-NMe₃⁺4-Ph-C₆H₄-CN91%
4-MeO-C₆H₄-NMe₃⁺4-MeO-C₆H₄-CN85%
4-tBu-C₆H₄-NMe₃⁺4-tBu-C₆H₄-CN84%
Naphthalen-2-yl-NMe₃⁺Naphthalene-2-carbonitrile81%
4-F-C₆H₄-NMe₃⁺4-F-C₆H₄-CN78%

Catalytic Chemical Reactions

Trimethylammonium chloride and related quaternary ammonium salts are effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. rsc.orgmdpi.com This reaction is of significant interest as it converts CO₂, a greenhouse gas, into useful chemical products with 100% atom economy. mdpi.comresearchgate.net

The catalytic activity is generally understood to involve a cooperative effect between the trimethylammonium cation ([ (CH₃)₃NH]⁺ ) and the chloride anions (Cl⁻). The general mechanism proceeds through the activation of the epoxide ring. mdpi.comencyclopedia.pub The nucleophilic chloride ion attacks one of the carbon atoms of the epoxide ring, causing it to open and form a haloalkoxy intermediate. mdpi.com This intermediate then reacts with CO₂. Subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst. mdpi.com

The efficiency of this catalytic system is influenced by several factors, including reaction temperature, CO₂ pressure, and the specific structure of the epoxide substrate. researchgate.net

Table 1: Catalytic Performance in CO₂ Cycloaddition to Various Epoxides
Epoxide SubstrateCatalyst SystemTemperature (°C)CO₂ Pressure (MPa)Time (h)Yield (%)
Propylene OxideCetyl-trimethyl ammonium chloride/Ru ComplexN/AN/AN/A100 mdpi.comuky.edu
Styrene (B11656) OxideZnI₂/Imidazole Derivatives1002.018Variable nih.gov
Epichlorohydrin (B41342)Amine-Functionalized Ionic LiquidN/AAtmosphericN/AHigh Yield frontiersin.orgfrontiersin.org
Various Terminal EpoxidesCaI₂/18-crown-6 etherAmbient1 (Atmospheric)24High to Quantitative chim.it

Application of Isotope Labeling for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a reaction, providing definitive evidence for proposed mechanisms. researchgate.netwikipedia.org In the context of catalysis by trimethylammonium salts, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into reactants to elucidate reaction pathways and identify rate-determining steps. researchgate.net

For the cycloaddition of CO₂ to epoxides, ¹³C-labeled carbon dioxide (¹³CO₂) can be used. By analyzing the final cyclic carbonate product using techniques like mass spectrometry or ¹³C NMR spectroscopy, it can be unequivocally confirmed that the carbon atom from CO₂ is incorporated into the carbonate ring. nih.gov This confirms that the reaction is a true carbon fixation process.

Furthermore, deuterium (B1214612) labeling of the epoxide substrate can be used to probe kinetic isotope effects (KIEs). By comparing the reaction rates of a deuterated epoxide versus its non-deuterated counterpart, researchers can determine if a specific C-H bond is broken in the rate-determining step of the reaction. This information is crucial for understanding the intricacies of the epoxide ring-opening step. While specific studies detailing isotope labeling for trimethylazanium;dichloride are not prevalent, the methodology is standard for investigating analogous amine and ammonium salt-catalyzed reactions. nih.gov For instance, in related systems, ¹⁵N-labeling of the amine catalyst itself can be employed to track the catalyst's stability and involvement in potential side reactions. rsc.org

Development of Molecular Models for Reaction Pathway Prediction

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms at the molecular level. researchgate.netresearchgate.net These models allow for the prediction of reaction pathways, the characterization of transition states, and the calculation of activation energies, complementing experimental findings. nih.govnih.gov

For the cycloaddition of CO₂ catalyzed by ammonium salts, DFT calculations have been instrumental in mapping out the potential energy surface of the reaction. rsc.orgresearchgate.net These studies confirm the mechanistic steps derived from experimental work:

Epoxide Ring-Opening : Models show that the nucleophilic attack by the chloride anion on the epoxide is a key step. The calculations can determine the energy barrier for this process and show how the trimethylammonium cation may stabilize the forming alkoxide intermediate through hydrogen bonding. frontiersin.orgfrontiersin.org

CO₂ Insertion : The subsequent reaction of the alkoxide with a CO₂ molecule is modeled to understand the energetics of forming the hemicarbonate intermediate. chim.it

DFT studies on similar systems have revealed that the activation energy for the rate-determining ring-opening step can be significantly lowered by the presence of a hydrogen bond donor, a role the trimethylammonium cation can fulfill. nih.gov These computational models are essential for rationally designing more efficient catalysts by modifying the structure of the cation or anion to lower the activation barriers of the key mechanistic steps. rsc.orgresearchgate.net

Table 2: Calculated Energy Barriers for Key Mechanistic Steps in a Model CO₂/Epoxide Cycloaddition Reaction
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Ring-Opening (Rate-Determining Step)Nucleophilic attack of Cl⁻ on epoxide, assisted by [R₄N]⁺~26.6 frontiersin.org
Ring-ClosingIntramolecular cyclization to form cyclic carbonate~23.2 frontiersin.org

Note: Energy values are representative and taken from DFT studies on analogous amine-functionalized ionic liquid systems, illustrating the type of data generated by molecular modeling. frontiersin.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is widely applied to predict molecular geometries, vibrational frequencies, and other properties. researchgate.net

Optimization of Three-Dimensional Structures and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement in space. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For trimethylazanium (B1229207);dichloride, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the trimethylazanium cation and the chloride anions. Conformational analysis would further explore different spatial arrangements of the molecule's constituent parts. researchgate.net

Identification of Low-Energy Conformers and Torsion Angles

By systematically rotating different parts of the molecule, specifically around single bonds, computational methods can identify various conformers and their relative energies. researchgate.net For trimethylazanium;dichloride, this would likely focus on the rotation of the methyl groups attached to the central nitrogen atom. The results of such an analysis would reveal the most energetically favorable conformations and the energy barriers between them, which are defined by specific torsion angles.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the physical movements of atoms and molecules over time. molsimlab.com These simulations can offer a deeper understanding of how a compound behaves in different environments. nih.gov

Simulation of Solvation Effects in Various Solvent Systems

The behavior of a compound can be significantly influenced by the solvent it is dissolved in. MD simulations can model the interactions between this compound and various solvent molecules, such as water or organic solvents. dtu.dk These simulations would illustrate how the solvent molecules arrange themselves around the trimethylazanium cation and chloride anions, a process known as solvation. nih.govresearchgate.net The strength and nature of these interactions can impact the compound's solubility and reactivity.

Prediction of Aggregation Tendencies

In solution, ions can sometimes associate to form larger clusters or aggregates. mdpi.com MD simulations can be used to predict the likelihood of trimethylazanium and chloride ions aggregating under different conditions of concentration and solvent. researchgate.netresearchgate.net Understanding these aggregation tendencies is important for predicting the compound's behavior in real-world applications.

Modeling of Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule is broken down by reacting with water. researchgate.net Computational modeling can be employed to investigate the potential pathways for the hydrolysis of the trimethylazanium cation. researchgate.net This would involve simulating the approach of water molecules and calculating the energy changes associated with the breaking of chemical bonds. Such studies could identify the most likely hydrolysis products and the reaction mechanisms.

While the specific computational and theoretical investigations for this compound are not available in the current body of scientific literature, the application of established methods like DFT and MD simulations holds the potential to unlock a comprehensive understanding of this compound's molecular and behavioral characteristics. Future research in this area would be beneficial for a complete scientific profile of this compound.

Advanced Computational Prediction of Reactivity and Selectivity

Computational models have become indispensable for predicting the outcomes of chemical reactions, offering insights that can guide experimental design and accelerate discovery.

While specific computational studies on the derivatization of Trimethylammonium chloride are not widely documented, established theoretical methods can be applied to forecast the regioselectivity of its potential reactions. Derivatization of the trimethylammonium cation would primarily involve the acidic N-H proton or, under more forcing conditions, the C-H bonds of the methyl groups.

Computational models, particularly those leveraging machine learning, have shown high accuracy in predicting regioselectivity for various reaction types, such as electrophilic aromatic substitution and C-H functionalization. rsc.orgresearchgate.netchemrxiv.org These models, like RegioML, typically use features derived from quantum chemical calculations, such as atomic charges, to predict the most likely site of reaction. rsc.org For a molecule like the trimethylammonium cation, a model could be trained to distinguish the reactivity of the N-H bond versus the C-H bonds by analyzing descriptors that quantify the electronic and steric environment of each atom. Such an approach provides a quantitative alternative to intuitive chemical reasoning, which is crucial when dealing with complex substrates or novel reaction conditions. chemrxiv.org

Quantum Mechanical Features: Properties like atomic charges, orbital energies (HOMO/LUMO), and bond orders calculated using methods like Density Functional Theory (DFT). mdpi.comresearchgate.net

Molecular Fingerprints: Bit strings that encode the structural features of a molecule.

Graph-Based Representations: Descriptions of the molecule's atomic connectivity.

Table 1: Illustrative Features for AI-Driven Reactivity Models
Feature TypeDescriptor ExampleRelevance to Reactivity
Quantum ChemicalMulliken Atomic ChargesIndicates sites susceptible to nucleophilic or electrophilic attack.
Quantum ChemicalLUMO EnergyRelates to the molecule's ability to accept electrons (electrophilicity).
StructuralMolecular Fingerprints (e.g., ECFP4)Encodes substructural information to find patterns across known reactive molecules.
TopologicalTopological Polar Surface Area (TPSA)Correlates with intermolecular interactions and solvent effects that influence reactivity.

Prediction of Electronic, Thermodynamic, and Spectroscopic Properties

Computational methods, particularly DFT, are powerful tools for the ab initio prediction of a molecule's fundamental properties. mdpi.commdpi.com These calculations provide a molecular-level understanding that complements and helps interpret experimental data.

For Trimethylammonium chloride, DFT calculations can elucidate a range of properties. The process typically begins with geometry optimization to find the lowest energy structure. From this optimized structure, various properties can be computed. aljest.net

Electronic Properties: Calculations can determine the distribution of electrons within the molecule, identifying the electron-rich and electron-poor regions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which relates to chemical reactivity and stability), and the molecular dipole moment. mdpi.comresearchgate.net

Thermodynamic Properties: By performing frequency calculations on the optimized geometry, key thermodynamic parameters can be predicted. nih.gov These include the zero-point vibrational energy, enthalpy, entropy, and Gibbs free energy. mdpi.com These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions.

Spectroscopic Properties: Computational models can predict spectroscopic data. Vibrational frequency calculations can generate a theoretical infrared (IR) spectrum, where the calculated frequencies correspond to the stretching and bending modes of the molecule's bonds. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to aid in structure confirmation.

Table 2: Computationally Predictable Properties of Trimethylammonium Chloride
Property CategorySpecific ParameterComputational Method
ElectronicHOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)
ElectronicMolecular Electrostatic Potential (MEP)DFT
ThermodynamicStandard Enthalpy of FormationDFT with Frequency Analysis
ThermodynamicEntropy (S)DFT with Frequency Analysis
SpectroscopicVibrational Frequencies (IR)DFT with Frequency Analysis
Spectroscopic1H and 13C NMR Chemical ShiftsGIAO method with DFT

Theoretical Characterization of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to computational chemistry and are used to build quantitative structure-property relationship (QSPR) models.

The ability of a molecule to form hydrogen bonds is a critical factor influencing its physical properties and interactions. Trimethylammonium chloride has distinct hydrogen bonding capabilities.

Hydrogen Bond Donors (HBD): The trimethylammonium cation, [(CH₃)₃NH]⁺, possesses a proton attached to the nitrogen atom. This N-H group is a strong hydrogen bond donor. researchgate.net Additionally, computational studies have shown that the C-H groups of alkylammonium cations can act as weak hydrogen bond donors, particularly when interacting with strong acceptors. researchgate.net

Hydrogen Bond Acceptors (HBA): The chloride anion, Cl⁻, is a well-established hydrogen bond acceptor. acs.org In the solid state or in solution, it readily interacts with hydrogen bond donors. Quaternary ammonium (B1175870) salts, including those with chloride anions, are often used as HBAs in the formation of deep eutectic solvents. researchgate.netacs.org

The presence of both a strong donor site on the cation and an acceptor site on the anion dictates the intermolecular interactions and crystal packing of Trimethylammonium chloride.

Molecular complexity and flexibility are important descriptors related to a compound's conformational freedom and synthetic accessibility.

Rotatable Bonds: A rotatable bond is typically defined as any single, non-ring bond. rsc.org For the trimethylammonium cation, the three nitrogen-carbon (N-C) single bonds are considered rotatable. This gives the methyl groups conformational freedom. The number of rotatable bonds is a key parameter used in drug design, as lower numbers are often associated with better bioavailability. rsc.org

Molecular Complexity: Trimethylammonium chloride is a molecule of low complexity. This is reflected in several factors: its small size (only 15 atoms), low molecular weight, absence of stereocenters, and high degree of symmetry. sigmaaldrich.com Computational descriptors such as the fraction of sp3 carbons and the Bertz complexity index can quantify this, and for this molecule, these values would be low, indicating a simple structure.

Table 3: Theoretical Molecular Descriptors for Trimethylammonium Chloride
DescriptorComponentValue/DescriptionSignificance
Hydrogen Bond Donor Count[(CH₃)₃NH]⁺1 (strong N-H donor)Governs intermolecular interactions and solubility.
Hydrogen Bond Acceptor CountCl⁻1Participates in hydrogen bonding networks.
Rotatable Bond Count[(CH₃)₃NH]⁺3 (the N-C bonds)Relates to conformational flexibility and entropy. rsc.org
Molecular FormulaEntire SaltC₃H₁₀ClNBasic compositional information.
StereocentersEntire Salt0Indicates the molecule is achiral.
ComplexityEntire SaltLowReflects simple structure and high symmetry. sigmaaldrich.com

Applications in Advanced Materials Science and Engineering

Role as Cationic Surfactants and Emulsifiers in Material Systems

Quaternary ammonium (B1175870) compounds containing the trimethylazanium (B1229207) moiety function as cationic surfactants. njchm.com These molecules possess a hydrophilic (water-loving) positively charged head group and a lipophilic (oil-loving) hydrocarbon tail. njchm.com This amphiphilic structure allows them to position themselves at oil-water interfaces, reducing interfacial tension and enabling the formation of stable emulsions. njchm.com In material systems, this property is crucial for creating homogenous mixtures of otherwise immiscible components, which is fundamental in the synthesis of various composites and structured materials.

As emulsifiers, these compounds form a protective film around dispersed droplets, preventing them from coalescing. njchm.com The positively charged head group also imparts an electrostatic repulsion between droplets, further contributing to the stability of the emulsion. This function is leveraged in numerous material processing applications where stable dispersions are required.

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. youtube.com In these structures, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic trimethylazanium head groups form the outer shell, or corona, which interacts with the surrounding water. youtube.comnih.gov This process is a cooperative phenomenon, leading to sudden changes in the physical properties of the solution at the CMC. mpg.de

The formation and behavior of these micelles are influenced by several factors, including the length of the hydrocarbon tail, the nature of the counter-ion (in this case, chloride), and the temperature. nih.gov Generally, the CMC for ionic surfactants is higher than for nonionic surfactants. mpg.de The structure of micelles can range from spherical to cylindrical or ellipsoidal, depending on the surfactant's molecular geometry and concentration. nih.govnih.gov The aggregation number, which is the number of surfactant molecules in a single micelle, is a key characteristic that depends on factors like the carbon chain length of the surfactant. nih.gov

Table 1: General Properties of Ionic Surfactant Micelles This table presents typical data for ionic surfactants to illustrate the principles of micelle formation.

Property Typical Value Range for Ionic Surfactants Influencing Factors
Critical Micelle Concentration (CMC) 10⁻³ – 10⁻² M mpg.de Alkyl chain length, counter-ion, temperature
Aggregation Number 10 - 170 mpg.de Surfactant structure, ionic strength

| Micelle Size | 3 - 50 nm mpg.de | Aggregation number, molecular geometry |

A significant application of trimethylazanium-based surfactants is in the synthesis of mesoporous materials through liquid-crystal templating. mdpi.comresearchgate.net In this process, the surfactant self-assembles into ordered liquid-crystalline phases, such as hexagonal arrays of cylindrical micelles, which then act as a template or scaffold. mdpi.comchemrxiv.org

The mechanism involves the following steps:

Micelle Formation : The quaternary ammonium surfactant forms cylindrical micelles in a solution. mdpi.com The hydrophobic tails form the core, and the cationic trimethylazanium head groups are on the outer surface. mdpi.comresearchgate.net

Template Encapsulation : Inorganic precursors, such as silicate (B1173343) species, are introduced into the solution. These species are attracted to the charged surface of the micelles and polymerize around them, forming inorganic walls between the ordered micellar structures. mdpi.comchemrxiv.org

Material Formation : The composite material solidifies, replicating the ordered structure of the liquid-crystal phase.

Template Removal : The organic surfactant template is subsequently removed, typically through calcination (burning) or solvent extraction, leaving behind a mesoporous inorganic material with a highly regular and uniform pore structure. mdpi.com

This technique, particularly the "true liquid crystal templating" method which uses higher surfactant concentrations, has been instrumental in creating materials like MCM-41 (Mobil Composition of Matter No. 41), which features a hexagonal arrangement of uniform mesopores. chemrxiv.orgacs.org The ability to control the pore size by selecting the surfactant chain length makes this a versatile method for creating nanostructured materials for applications in catalysis, adsorption, and molecular separation. mdpi.comresearchgate.net

Polymer Modification and Functionalization for Specialized Applications

Incorporating the trimethylazanium cation into polymer structures is a versatile strategy for modifying their properties and creating functional materials. researchgate.netresearchgate.net This is often achieved through graft copolymerization, where monomers containing the quaternary ammonium group are attached as side chains to a primary polymer backbone. researchgate.netresearchgate.net This modification can impart new characteristics such as altered solubility, enhanced thermal stability, and specific functionalities like antimicrobial activity. researchgate.netmdpi.com The positive charge of the trimethylazanium group is key to many of these specialized applications.

Polymers functionalized with trimethylazanium;dichloride can serve as effective cationic additives in packaging materials. A primary application is the development of antimicrobial surfaces. mdpi.com The cationic charge of the quaternary ammonium group can interact with and disrupt the negatively charged cell membranes of microorganisms, leading to bactericidal activity. mdpi.com Incorporating these functionalized polymers into packaging films can help inhibit the growth of microbes, extending the shelf life of products. Polymer additives can also enhance the mechanical performance and processability of packaging materials, including those with higher recycled content. clariant.com

In the field of coatings, there is a growing demand for environmentally friendly, waterborne systems to reduce the emission of volatile organic compounds (VOCs). researchgate.netdtu.dk Cationic polymers containing trimethylazanium groups can be used in these aqueous formulations. mdpi.com Their solubility in water makes them suitable for such coatings, where they can act as binders or functional additives, providing antimicrobial properties or improving adhesion to various substrates. mdpi.com

Superplasticizers, also known as high-range water reducers, are critical additives in modern concrete technology. wikipedia.org They are used to improve the workability (flow) of fresh concrete at a low water-to-cement ratio, which significantly increases the final strength and durability of the hardened concrete. wikipedia.orgresearchgate.net Superplasticizers function by adsorbing onto cement particles and dispersing them through electrostatic repulsion and steric hindrance, preventing agglomeration. wikipedia.org While polycarboxylate ethers (PCE) and sulfonated polymers are common superplasticizers, the principle of using charged polymers to disperse particles could be extended to cationic polymers containing trimethylazanium groups for specialized concrete applications. wikipedia.orgcemex.co.uk

Furthermore, these functional polymers can be used to create advanced composites. Through crosslinking—the formation of covalent bonds between polymer chains—a robust and stable three-dimensional network can be created. rsc.orgnih.gov When trimethylazanium-functionalized polymers are used in composites, crosslinking can lock in the desired structural properties, leading to materials with enhanced mechanical strength and thermal stability. nih.govresearchgate.net This approach is used to create materials like hydrogels and other reinforced composites. nih.govresearchgate.net

Nanocellulose, a material derived from renewable cellulose (B213188) sources, has gained attention for its exceptional mechanical properties, high surface area, and biodegradability. researchgate.netfrontiersin.org However, its highly hydrophilic surface, covered with hydroxyl (-OH) groups, can lead to challenges in dispersing it within non-polar polymer matrices. bohrium.com

Surface functionalization provides a way to tailor the properties of nanocellulose for specific applications. researchgate.netpolyu.edu.hk Grafting polymers containing the trimethylazanium cation onto the nanocellulose surface is an effective modification strategy. nih.gov This chemical modification can:

Improve Dispersibility : The introduction of charged groups can prevent the aggregation of nanocellulose fibrils, leading to more stable and uniform dispersions in various media. mdpi.com

Enhance Interfacial Bonding : The functionalized surface can form stronger interactions with a surrounding polymer matrix, which is crucial for transferring stress and reinforcing the composite material effectively. mdpi.com

Add New Functionalities : The inherent properties of the grafted polymer, such as antimicrobial activity from the trimethylazanium groups, can be imparted to the nanocellulose, creating a multifunctional nanomaterial. nih.gov

This functionalization allows nanocellulose to be used as a high-performance reinforcing agent in a new generation of "green" nanocomposites with enhanced properties. nih.gov

Formation and Chemical Utility of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) represent a novel class of ionic liquid analogues that are gaining significant attention as "green solvents." mdpi.com They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com A prominent example of an HBA is choline (B1196258) chloride, a quaternary ammonium salt containing the trimethylazanium cation. mdpi.comresearchgate.net When choline chloride is mixed with a suitable HBD, such as urea (B33335), carboxylic acids, or polyols, a significant depression in the melting point occurs, resulting in a liquid state at or near room temperature. mdpi.comnih.gov

The formation of a DES is attributed to the charge delocalization that occurs through hydrogen bonding between the halide anion of the quaternary ammonium salt and the hydrogen-donor moiety. researchgate.netnih.gov This interaction disrupts the crystal lattice of the individual components, preventing them from solidifying at their respective melting points. researchgate.net For instance, a mixture of choline chloride (m.p. 302 °C) and urea (m.p. 133 °C) in a 1:2 molar ratio forms a DES with a melting point of just 12 °C. nih.gov The properties of DESs, such as viscosity and polarity, can be tailored by carefully selecting the HBA and HBD components and their molar ratios. mdpi.comuniversiteitleiden.nl

The chemical utility of DESs based on trimethylazanium structures is extensive. Their low volatility, non-flammability, and potential for biodegradability make them attractive substitutes for conventional organic solvents. mdpi.comuniversiteitleiden.nl They have demonstrated high solvency power for a variety of compounds, including metal oxides and poorly soluble drugs. mdpi.comnih.gov Key application areas include natural product extraction, drug delivery systems, nanomaterial synthesis, and electrochemistry. mdpi.comnih.gov

Table 1: Examples of Trimethylazanium-Based Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Eutectic Melting Point (°C)
Choline ChlorideUrea1:212
Choline ChlorideGlycerol1:2-35
Choline ChlorideEthylene (B1197577) Glycol1:2-66
Choline ChlorideMalonic Acid1:110
Choline ChlorideCitric Acid1:142

This table is interactive. You can sort and filter the data.

Application as Clay Control Additives in Industrial Fluids

In industrial processes such as hydraulic fracturing and drilling, the interaction of aqueous fluids with clay-bearing geological formations can lead to significant operational problems. halliburton.com Clays, particularly smectites, can swell, disperse, and migrate, causing a reduction in rock permeability and impairing fluid flow. halliburton.comhalliburton.com Trimethylazanium-based compounds, particularly cationic polymers and surfactants, are effective clay control additives used to mitigate this damage. google.comnih.gov

The mechanism of clay stabilization relies on the strong electrostatic attraction between the positively charged trimethylazanium cation and the negatively charged surfaces of clay platelets. halliburton.com These cationic compounds adsorb onto the clay surfaces, effectively neutralizing the surface charge. halliburton.com This process involves cation exchange, where the trimethylazanium cations replace the naturally occurring, often swelling-inducing, cations like sodium within the clay structure. google.com

Development of Anion Exchange Resins Based on Trimethylazanium Structures

Anion exchange resins are critical materials used in water treatment and various chemical separation processes. nih.gov Strong base anion (SBA) exchange resins, specifically Type I resins, are characterized by the presence of a quaternary trimethylammonium functional group attached to a polymer backbone. huayuecorp.comlanlangcorp.com This backbone is typically a robust, cross-linked copolymer of styrene (B11656) and divinylbenzene, which provides mechanical and chemical stability. nih.gov

The synthesis of these resins involves the chemical modification of the polystyrene backbone to introduce the positively charged trimethylammonium group. researchgate.net This functional group is strongly basic and remains ionized over a wide pH range, similar to strong bases like sodium hydroxide. huayuecorp.com This characteristic enables the resin to effectively adsorb and exchange a wide variety of anions, from strong acids like sulfates and chlorides to weak acids like silica (B1680970) and carbonates. huayuecorp.comdoshionpoly.com

The primary application for these trimethylazanium-based resins is in the production of high-purity demineralized water. huayuecorp.com In a deionization system, the SBA resin exchanges its initial anions (typically chloride) for undesirable anions present in the water. The high affinity of the trimethylammonium site for various anions drives this process efficiently. Due to their robust nature and consistent performance across different pH levels, Type I SBA resins are a cornerstone of industrial water purification technologies. nih.govhuayuecorp.com

Table 2: Characteristics of Type I Strong Base Anion Exchange Resins

PropertyDescription
Functional Group Quaternary Trimethylammonium [-N+(CH₃)₃]
Polymer Matrix Cross-linked Polystyrene-Divinylbenzene
Ionic Form (as shipped) Chloride (Cl⁻)
Operating pH Range 0 - 14
Key Application Demineralization, Removal of strong and weak acids
Advantages High basicity, High affinity for weak acids (e.g., silica), Excellent chemical stability

This table is interactive. You can sort and filter the data.

Rheological Modification and Design of Viscoelastic Surfactant Systems

Viscoelastic surfactant (VES) systems are advanced fluids that exhibit both liquid-like (viscous) and solid-like (elastic) properties. These characteristics are highly valuable in applications requiring fluid flow control, such as hydraulic fracturing fluids, where they transport proppant into fractures. msu.runih.gov Many effective VES systems are based on cationic surfactants that feature a trimethylammonium headgroup.

In aqueous solutions, above a certain critical concentration, these surfactant molecules self-assemble into long, flexible, cylindrical structures known as wormlike micelles. pku.edu.cn These elongated micelles can entangle with each other, forming a transient network that imparts significant viscosity and elasticity to the fluid. msu.rupku.edu.cn The rheological properties of these systems are highly tunable; they are sensitive to changes in surfactant concentration, temperature, salinity, and the presence of other additives. nih.govicm.edu.pl

The trimethylazanium headgroup plays a crucial role in this self-assembly. Its positive charge and specific hydration properties influence the packing of surfactant molecules, promoting the transition from spherical to wormlike micelles. pku.edu.cn Unlike polymer-based fluids, the micellar networks in VES systems are "living," meaning they can break and reform dynamically. msu.ru This responsiveness allows the fluid's viscosity to be controllably "broken" by changing conditions, such as contact with hydrocarbons in a reservoir, which facilitates fluid recovery after the treatment is complete. msu.ru

Interactions with Anionic Materials and Colloids

The inherent positive charge of the trimethylazanium cation dictates its strong interaction with a wide range of negatively charged materials and particles. This fundamental electrostatic attraction is the basis for several of the applications discussed previously and is a key principle in colloid and surface science.

Colloids are fine particles, typically in the 1 to 1000 nm size range, dispersed in a fluid. nih.govnih.gov In many aqueous systems, anionic colloids (e.g., clays, silica, organic macromolecules) are stabilized by electrostatic repulsion; their negative surface charges create an electrical double layer that prevents them from approaching and sticking together. nih.gov

The introduction of a cationic species like this compound can induce colloid aggregation by disrupting this stability. The positively charged trimethylazanium cations are attracted to the negatively charged colloid surfaces. This adsorption neutralizes the surface charge, compressing the electrical double layer and reducing the repulsive forces between particles. nih.gov

Once the repulsive energy barrier is sufficiently lowered, attractive forces, such as van der Waals forces, become dominant, causing the colloidal particles to aggregate and form larger flocs or clusters. nih.govnih.gov This process is concentration-dependent; aggregation begins to occur at a critical concentration where enough cationic material has been added to overcome the colloidal stability. nih.gov This principle is utilized in water treatment for the removal of suspended solids and in various formulation technologies.

The physical bonding of trimethylazanium-based compounds to anionic surfaces is a powerful and versatile interaction driven primarily by strong electrostatic or Coulombic forces. This non-covalent bonding is central to the functionality of these compounds as surface-active agents and functional components in materials.

The high charge density of the compact, positively charged trimethylammonium group leads to a potent attraction to any surface or molecule bearing a negative charge. This includes the surfaces of clay minerals, the functional groups of anion exchange resins, and the headgroups of anionic surfactants. nih.govnih.gov This interaction leads to the rapid and often tenacious adsorption of the cation onto the anionic surface. halliburton.com

This bonding is the fundamental mechanism behind the performance of trimethylazanium-based clay stabilizers, which adhere to clay surfaces to prevent swelling. halliburton.com It is also the principle by which Type I anion exchange resins capture and hold anions at the trimethylammonium functional sites. nih.gov In mixed surfactant systems, the strong attraction between cationic trimethylammonium headgroups and anionic surfactant headgroups can lead to synergistic effects, such as a reduction in the critical micelle concentration and the formation of unique microstructures. nih.gov

Resolution of Enantiomers via Inclusion Complexation

In the field of stereochemistry, the separation of enantiomers, a process known as chiral resolution, is of paramount importance, particularly in the pharmaceutical and fine chemical industries. One effective method for achieving this separation is through inclusion complexation, where a host molecule selectively encapsulates one enantiomer of a guest molecule over the other, leading to the formation of diastereomeric complexes with different physicochemical properties. While this compound, also known as trimethylammonium chloride, is an achiral molecule and therefore incapable of resolving enantiomers on its own, its structural motif is a key component in more complex systems designed for chiral recognition.

The principle of enantiomeric resolution via inclusion complexation relies on the formation of temporary, non-covalent diastereomeric complexes between a chiral host and the enantiomers of a racemic guest. The differing stabilities of these complexes allow for the separation of the enantiomers. The trimethylammonium group, due to its positive charge and ability to form hydrogen bonds and electrostatic interactions, can play a crucial role in the binding of a guest molecule within a chiral host.

Furthermore, the trimethylammonium group can be a guest in a chiral macrocyclic host, such as a cyclodextrin (B1172386) or a chiral crown ether. In these systems, the chiral host provides the necessary environment for enantiomeric discrimination. The non-covalent interactions between the trimethylammonium ion and the interior of the chiral host are critical for the formation and stability of the diastereomeric inclusion complexes. These interactions can include hydrogen bonding, ion-dipole forces, and van der Waals forces. The subtle differences in how the two enantiomers of a guest molecule fit within the chiral cavity of the host lead to a difference in the stability of the resulting complexes, which can then be exploited for separation.

The table below summarizes key findings from research on the use of trimethylammonium-containing compounds in the resolution of enantiomers via inclusion complexation.

Chiral Resolving System ComponentRacemic Compound ResolvedKey Findings
N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride2,2′-dihydroxy-1,1′-binaphthyl (BINOL)Achieved complete resolution of BINOL into its enantiomers with >99% enantiomeric excess (ee). rsc.org
(11-ferrocenylundecyl)trimethylammonium bromide with β-cyclodextrin(11-ferrocenylundecyl)trimethylammonium bromideThe inclusion complex formation with the chiral host (β-cyclodextrin) demonstrates the principle of host-guest interaction involving a trimethylammonium moiety.

It is important to emphasize that in all instances of successful enantiomeric resolution involving the trimethylammonium group via inclusion complexation, the chirality originates from another part of the system—either a chiral substituent on the trimethylammonium compound itself or a chiral host molecule. The trimethylammonium group primarily serves as an anchor or a binding motif to facilitate the formation of the diastereomeric complexes.

Catalysis Research and Reaction Engineering

Phase Transfer Catalysis Mediated by Trimethylazanium (B1229207) Chloride Compounds

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com Quaternary ammonium (B1175870) salts, such as trimethylazanium chloride, are archetypal phase transfer catalysts. scienceinfo.com

The fundamental mechanism of PTC mediated by a trimethylazanium salt involves the trimethylazanium cation ((CH₃)₃NH⁺) pairing with an anion from the aqueous phase. The resulting ion pair has sufficient lipophilicity, due to the methyl groups, to be transferred into the organic phase. Once in the organic phase, the anion is weakly solvated and thus highly reactive, allowing it to react with the organic substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to repeat the cycle. scienceinfo.com This process circumvents the need for expensive and often hazardous anhydrous or polar aprotic solvents. acsgcipr.org

A notable example of a trimethylazanium compound in phase transfer catalysis is tetramethylammonium (B1211777) chloride (TMAC), which is structurally very similar to the protonated trimethylazanium cation. TMAC has been demonstrated to be an effective phase transfer catalyst in the selective chloride/fluoride exchange reaction, a type of Halex (halogen exchange) reaction. rsc.org This particular application is crucial in the synthesis of fluorinated aromatic compounds. The efficiency of the catalysis is, however, sensitive to the amount of water present in the system. rsc.org

The general scheme for phase transfer catalysis can be illustrated with the nucleophilic substitution of an alkyl halide (R-X) by a nucleophile (Y⁻), where Q⁺ represents the quaternary ammonium cation, in this case, the trimethylazanium cation.

Aqueous Phase: Q⁺X⁻(org) + M⁺Y⁻(aq) ⇌ Q⁺Y⁻(org) + M⁺X⁻(aq) Organic Phase: Q⁺Y⁻(org) + R-X(org) → R-Y(org) + Q⁺X⁻(org)

This catalytic cycle allows for continuous reaction at the interface of the two phases, significantly accelerating the reaction rate compared to the uncatalyzed two-phase system. dalalinstitute.com

General Catalytic Activity of Quaternary Ammonium Salts

Quaternary ammonium salts are a cornerstone of phase transfer catalysis due to their unique ability to bridge the solubility gap between inorganic reagents and organic substrates. core.ac.uk Their catalytic activity is not limited to liquid-liquid systems but also extends to solid-liquid and gas-liquid reaction environments. dalalinstitute.com The general effectiveness of these salts is attributed to their structure: a central positively charged nitrogen atom bonded to four organic groups. This structure allows for considerable variation in the lipophilicity and, consequently, the catalytic efficiency of the salt by altering the nature of the organic substituents. acsgcipr.org

The catalytic performance of a quaternary ammonium salt is influenced by several factors:

Structure of the Cation: The size and nature of the alkyl or aryl groups on the nitrogen atom affect the salt's solubility in the organic phase and its ability to interact with the anion. operachem.com

Nature of the Anion: The anion being transferred from the aqueous to the organic phase plays a crucial role in the reaction rate.

Solvent System: The choice of the organic solvent can impact the solubility of the ion pair and the intrinsic reactivity of the nucleophile.

Quaternary ammonium salts are valued in "green chemistry" as they often permit the use of water as a solvent, reducing the reliance on volatile organic compounds. scienceinfo.com They can also enable the use of simpler and less expensive inorganic bases and nucleophiles. acsgcipr.org

Role in the Catalysis of Specific Organic Reactions

Beyond their general role in phase transfer catalysis, trimethylazanium systems, particularly N,N,N-trimethylanilinium salts, have been employed as catalysts and reagents in specific organic transformations. These salts exhibit a dual reactivity, capable of acting as either arylating or methylating agents depending on the reaction conditions and the nature of the catalyst used. researchgate.netrsc.org

One of the significant applications is in Suzuki-Miyaura cross-coupling reactions . Aryltrimethylammonium triflates have been successfully used as coupling partners with arylboronic acids. This methodology provides a novel way to activate anilines for cross-coupling reactions. A notable example is the use of an IMes·Ni(0) catalyst system, which tolerates a wide array of functional groups on both coupling partners. organic-chemistry.orgresearchgate.net

The table below summarizes the yields of a Suzuki cross-coupling reaction between various aryltrimethylammonium triflates and phenylboronic acid, catalyzed by a nickel-N-heterocyclic carbene (NHC) complex. organic-chemistry.org

Aryltrimethylammonium TriflatesProductYield (%)
4-tert-Butylphenyltrimethylammonium triflate4-tert-Butylbiphenyl98
4-Methoxyphenyltrimethylammonium triflate4-Methoxybiphenyl85
3,5-Dimethylphenyltrimethylammonium triflate3,5-Dimethylbiphenyl91
4-Chlorophenyltrimethylammonium triflate4-Chlorobiphenyl74

Another important application of trimethylanilinium salts is in methylation reactions . They can serve as electrophilic methyl sources for the methylation of various nucleophiles, including phenols and carboxylic acids. rsc.orgrsc.orgwikipedia.org The reactivity in methylation is often dependent on the thermal degradation of the salt, which can release a reactive methylating species. rsc.org

Investigation of Photoredox Catalysis Involving Trimethylazanium Systems

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions using visible light. Quaternary ammonium salts, including those based on the trimethylazanium core, have been identified as suitable precursors for radical generation through single-electron transfer (SET) processes. researchgate.net

The general mechanism involves the excitation of a photocatalyst, typically an iridium or ruthenium complex, by visible light. The excited photocatalyst can then reduce the ammonium salt via a single-electron transfer, leading to the cleavage of a carbon-nitrogen bond and the formation of a carbon-centered radical. researchgate.netnih.gov

These generated radicals can participate in a variety of synthetic transformations, including:

Hydrodeamination reactions: The radical can be quenched by a hydrogen atom source, effectively removing the amino group. researchgate.net

Radical couplings: The radical can couple with other radical species or add to unsaturated systems, forming new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org

Iridium-based photocatalysts have been shown to be particularly effective in the reductive activation of ammonium salts. nih.govrsc.org The feasibility of the electron transfer and subsequent radical formation can be correlated with the redox potentials of the specific ammonium salts, which can be determined using techniques like cyclic voltammetry. researchgate.netresearchgate.net This approach allows for the activation of otherwise stable C-N bonds under mild conditions, opening new avenues for chemical synthesis. researchgate.net

The table below presents examples of hydrodeamination of benzylic ammonium salts using an iridium photoredox catalyst. researchgate.net

Substrate (Benzylic Ammonium Salt)ProductYield (%)
N-Benzyl-N,N-dimethylanilinium saltToluene95
N-(4-Methoxybenzyl)-N,N-dimethylanilinium salt4-Methoxytoluene92
N-(Napthalen-2-ylmethyl)-N,N-dimethylanilinium salt2-Methylnaphthalene88
N-(4-Chlorobenzyl)-N,N-dimethylanilinium salt4-Chlorotoluene90

Interaction with Biological Macromolecules and Biochemical System Models Molecular and Chemical Focus

Molecular-Level Interactions with Enzymes and Proteins, including Inhibition Mechanisms

Trimethylazanium (B1229207);dichloride interacts with a variety of proteins and enzymes, influencing their activity and function through several mechanisms. The positively charged trimethylammonium group is key to many of these interactions, particularly through cation-π interactions with aromatic amino acid residues in protein binding pockets. unc.edu

Research has demonstrated that choline (B1196258) chloride can act as an endogenous agonist for sigma-1 receptors (Sig-1Rs), a class of intracellular chaperone proteins. Furthermore, its application extends to modulating the activity of enzymes crucial for the extracellular matrix. In deep eutectic solvent (DES) preparations with glycerol and urea (B33335), choline chloride has shown significant inhibitory effects against metalloproteases. nih.gov Specifically, these DES formulations exhibited high inhibition values against collagenase, an enzyme that breaks down collagen. nih.gov

Table 1: Inhibition of Metalloproteases by Choline Chloride-Based Deep Eutectic Solvents (DES)

Component/SolventTarget EnzymePercentage Inhibition (%)IC50 (μM)
Choline chloride (pure)Collagenase50.9N/A
ChCl/Glycerol DESCollagenase92.73.09 x 10³
ChCl/Urea DESCollagenase91.14.59 x 10³
ChCl/Glycerol DESElastase45.7N/A
ChCl/Urea DESElastase49.8N/A
Data sourced from studies on choline chloride-based deep eutectic solvents. nih.gov

Conversely, choline chloride can also be part of solutions that enhance enzyme stability and activity. Combinations of choline chloride and glycerol have been shown to be effective media for preserving the function and conformational stability of pancreatic lipase. mdpi.com In a different context, the lipase from Aspergillus niger demonstrated significantly improved catalytic activity in a choline chloride-glycerol medium for conducting the Henry reaction, achieving a final product yield of 92.2% compared to only 33.4% in pure water. nih.gov

Use as a Model System for Studying Biochemical Metabolic Processes

Choline chloride serves as a valuable tool in model systems designed to investigate complex metabolic pathways. It has been utilized as a standard for analyzing the intricate interrelationships between methionine and choline metabolism.

A notable example is its use in studies with primary neonatal hepatocytes from calves to explore methyl group transfer and lipid metabolism. In these experiments, hepatocytes were treated with increasing concentrations of choline chloride to observe the resulting changes in gene expression. plos.org The study found that increasing choline chloride concentrations led to decreased expression of methionine adenosyltransferase 1A (MAT1A) and phosphatidylethanolamine N-methyltransferase (PEMT). plos.org However, it increased the expression of genes central to the folate cycle, such as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR) and methylenetetrahydrofolate reductase (MTHFR). plos.org These findings highlight choline's role in supporting methionine regeneration and demonstrate how choline chloride can be used as a model compound to systematically probe the regulation of one-carbon metabolism. plos.org

Precursor Functions and Roles as Methyl Donors in Metabolic Pathways

Trimethylazanium;dichloride is a critical precursor for several essential biomolecules and functions as an indirect methyl donor in one-carbon metabolism. europa.eunuproxa.ch Its most significant role in methylation is mediated through its conversion to betaine (trimethylglycine). biochem.netmdpi.com

The pathway begins with the oxidation of choline to betaine in the liver, a reaction catalyzed by choline oxidase. mdpi.com Betaine then serves as a methyl group donor for the remethylation of homocysteine to methionine, a reaction facilitated by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govnih.gov This pathway is crucial for regenerating methionine, which is subsequently converted into S-adenosylmethionine (SAM). mdpi.comnih.gov SAM is the universal methyl donor, providing methyl groups for a vast number of cellular reactions, including the methylation of DNA, histones, and other proteins, thereby playing a role in epigenetic regulation. mdpi.commdpi.comnih.gov

By providing methyl groups via betaine, choline indirectly participates in the folate-mediated one-carbon metabolism and helps regulate the concentrations of SAM and S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. mdpi.comnih.govnih.gov Beyond its role in methylation, choline is also a direct precursor for the synthesis of the neurotransmitter acetylcholine. nuproxa.chwikipedia.org

Table 2: Key Molecules in the Choline-Dependent Methyl Donor Pathway

MoleculeRole/FunctionKey Enzyme(s)
CholineInitial precursorCholine Oxidase
BetaineDirect methyl donor to homocysteineBetaine-Homocysteine S-Methyltransferase (BHMT)
HomocysteineMethyl group acceptorBHMT / Methionine Synthase (MS)
MethioninePrecursor to SAMMethionine Adenosyltransferase (MAT)
S-adenosylmethionine (SAM)Universal methyl donorVarious Methyltransferases

Involvement in Phospholipid Synthesis

A primary function of choline is its role as a structural component of cell membranes through its incorporation into phospholipids. wikipedia.org It is an essential precursor for the de novo synthesis of phosphatidylcholine (PtdCho), a major phospholipid in eukaryotic cells, comprising approximately 50% of the phospholipid mass. nih.gov

The synthesis of phosphatidylcholine from choline occurs predominantly through the CDP-choline pathway, also known as the Kennedy pathway. nih.gov This metabolic sequence involves three main enzymatic steps:

Phosphorylation of Choline: The pathway is initiated in the cytoplasm where choline kinase phosphorylates choline to produce phosphocholine. nih.gov

Formation of CDP-Choline: CTP:phosphocholine cytidylyltransferase (CT), the rate-limiting enzyme in the pathway, catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). nih.gov

Synthesis of Phosphatidylcholine: Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG), yielding phosphatidylcholine. nih.gov

Phosphatidylcholine is not only a critical structural element of cellular and organellar membranes but is also involved in forming lipid rafts and in cell signaling processes. wikipedia.org Choline is also a precursor for another important membrane phospholipid, sphingomyelin. nuproxa.chwikipedia.org

Table 3: The CDP-Choline Pathway for Phosphatidylcholine Synthesis

StepSubstrate(s)ProductEnzyme
1Choline, ATPPhosphocholineCholine Kinase
2Phosphocholine, CTPCDP-CholineCTP:phosphocholine cytidylyltransferase (CT)
3CDP-Choline, DiacylglycerolPhosphatidylcholineCholinephosphotransferase (CPT)
This pathway is the primary route for de novo synthesis of phosphatidylcholine. nih.gov

Environmental Chemistry and Degradation Studies

Environmental Fate and Pathways in Diverse Environmental Media

Chlormequat (B1206847) chloride exhibits variable mobility in the environment. Based on its Koc value of 203, it is expected to have moderate mobility in soil. However, as a quaternary ammonium (B1175870) cation, it tends to adsorb more strongly to soils rich in organic carbon and clay than neutral compounds would. This adsorption reduces its potential for leaching. epa.gov

Batch equilibrium studies have determined Freundlich sorption coefficients (Kf) ranging from 1.13 to 9.12 mL/g, with 1/N values between 0.511 and 0.955. Despite being a cation, the correlation between cation exchange capacity (CEC) and sorption was not found to be significant in these studies. herts.ac.uk The distribution coefficient (Kd), which reflects concentration-dependent sorption, has been reported to range from 2 to 566 cm³/g, with the highest values observed in clayey till soils. regulations.gov In contrast, in an artificial water/montmorillonite system, Kd values were significantly lower, ranging from 1.3 to 2.2 cm³/g. regulations.gov

Interactive Data Table: Sorption Coefficients of Chlormequat Chloride in Soil
ParameterValue RangeSoil Type/Conditions
Koc 203General estimate
Freundlich Kf 1.13 - 9.12 mL/gVarious soils in batch equilibrium studies
Freundlich 1/N 0.511 - 0.955Various soils in batch equilibrium studies
Kd 2 - 566 cm³/gHighest in clayey till soils
Kd 1.3 - 2.2 cm³/gWater/montmorillonite system

In aquatic environments, chlormequat chloride is stable to hydrolysis at pH levels of 5, 7, and 9, and it is also resistant to photolysis in water. epa.gov This stability suggests a degree of persistence in the water column. However, its cationic nature means it is expected to adsorb strongly to suspended solids, sediment, clay minerals, and other materials with negative surface charges. epa.gov

While the parent compound can persist in the water phase, the formation of bound residues in sediment is a significant process. In laboratory aquatic metabolism studies, after 100-102 days, 32.1-49.1% of the applied chlormequat chloride remained in the water of a flooded sand sediment system, while only 1.02-22.6% remained in the water of a flooded loam sediment system. epa.gov In these studies, up to 42.9% of the applied amount was identified as bound residues in the sediment. epa.gov

Mechanisms and Rates of Biodegradation

Biodegradation is a primary mechanism for the dissipation of chlormequat chloride from the environment.

Under aerobic conditions, chlormequat chloride is rapidly degraded by microbial activity in the soil. epa.gov The main route of degradation is mineralization to carbon dioxide (CO2). phytojournal.com Laboratory studies on three different European soils showed that the parent compound was the only major radioactive fraction detected in soil extracts, with mineralization to CO2 and the formation of bound residues being the primary degradation pathways. phytojournal.com In these studies, four minor metabolites were detected, each accounting for less than 3% of the applied radioactivity. phytojournal.com

The dissipation half-life (DT50) of chlormequat chloride in soil varies depending on conditions. Laboratory studies have reported DT50 values ranging from 10.2 to 36.5 days, with DT90 values between 33.8 and 121 days. phytojournal.com Field dissipation studies have shown DT50 values ranging from less than 1 to 28 days, with DT90 values under 100 days. phytojournal.com In another set of studies, half-lives in four different soils averaged 32 days at 10°C and ranged from 1 to 28 days at 22°C. epa.gov

Interactive Data Table: Aerobic Soil Degradation Half-Lives (DT50) of Chlormequat Chloride
Study TypeTemperatureDT50 Range
Laboratory20 ± 2°C10.2 - 36.5 days
FieldNot specified<1 - 28 days
Laboratory10°CAverage 32 days
Laboratory22°C1 - 28 days

Available research indicates that anaerobic degradation is not a significant pathway for chlormequat chloride. A study where the compound was incubated in rumen contents or juice under anaerobic conditions showed no microbial degradation. nih.gov

Identification and Characterization of Environmental Degradation Products

The primary degradation product of chlormequat chloride in the environment is carbon dioxide, resulting from mineralization. phytojournal.com The parent compound itself is the main identifiable residue in soil and water. phytojournal.com

While hydrolysis is not a major degradation pathway in the environment, choline (B1196258) chloride has been identified as a hydrolysis product in laboratory studies. epa.gov In aerobic soil metabolism studies, four minor, unidentified metabolites were detected, but at very low concentrations (<3% of applied radioactivity). phytojournal.com In aquatic metabolism studies, unidentified minor degradates were also detected sporadically and at less than 1% of the applied amount. epa.gov

Environmental Persistence and Biotransformation Investigations

The environmental fate of trimethylazanium (B1229207);dichloride is intrinsically linked to the behavior of the trimethylammonium cation, which is readily formed upon dissolution. Investigations into its environmental persistence and biotransformation reveal a compound that is actively cycled through biological and chemical processes, preventing long-term accumulation in the environment.

Trimethylamine (B31210), the conjugate base of the trimethylammonium cation, is a naturally occurring compound that arises from the decomposition of various organic materials, including plants and animals. epa.govepa.gov This natural origin contributes to its ubiquitous presence at low concentrations in the environment. epa.govepa.gov Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have noted that trimethylamine is a plant nutrient and is not expected to accumulate in the environment. epa.govepa.gov

Studies on its biodegradability have shown that trimethylamine is readily broken down by microorganisms. In a Japanese Ministry of International Trade and Industry (MITI) test, 92% of the theoretical biochemical oxygen demand was achieved within two weeks, indicating a high potential for biodegradation. nih.gov In aquatic environments, its persistence is also limited. For instance, in a marine sediment slurry, approximately 35% of trimethylamine was removed within 12 hours. nih.gov

In the atmosphere, trimethylamine is subject to degradation through photochemical reactions. The estimated atmospheric half-life of gas-phase trimethylamine is approximately 6 hours, primarily due to its reaction with hydroxyl radicals. nih.gov

Biotransformation Pathways

The biotransformation of trimethylamine is a key process in its environmental degradation, carried out by a diverse range of microorganisms through both aerobic and anaerobic pathways.

Anaerobic Biotransformation:

Under anaerobic conditions, the degradation of trimethylamine is often coupled with processes like denitrification. The primary pathway involves the sequential demethylation of trimethylamine. This process is initiated by the enzyme trimethylamine dehydrogenase, which converts trimethylamine to dimethylamine (B145610) and formaldehyde (B43269). ca.gov Subsequently, dimethylamine dehydrogenase acts on dimethylamine to produce methylamine (B109427). ca.gov The final step, catalyzed by methylamine dehydrogenase, yields formaldehyde and ammonia (B1221849). ca.gov

Aerobic Biotransformation:

In the presence of oxygen, microorganisms utilize different enzymatic pathways to metabolize trimethylamine. The aerobic degradation typically begins with the action of trimethylamine monooxygenase, which converts trimethylamine to trimethylamine N-oxide (TMAO). ca.gov Following this, TMAO is demethylated by TMAO demethylase to yield dimethylamine. ca.gov Further degradation to methylamine is carried out by dimethylamine monooxygenase. ca.gov

Numerous bacterial strains have been identified as capable of degrading trimethylamine. For example, Microbacterium lacticum strain PM-1 has demonstrated efficient aerobic degradation rates of 98.02 mg/L/h. nih.govmdpi.com

The following tables summarize the key findings from environmental persistence and biotransformation studies.

Environmental Persistence of Trimethylamine
Environmental CompartmentFindingHalf-life/Degradation Rate
Atmosphere Reaction with hydroxyl radicals~6 hours nih.gov
Aquatic (General) Readily biodegradable (Japanese MITI test)92% degradation in 2 weeks nih.gov
Aquatic (Marine Sediment) Removal in sediment slurry~35% in 12 hours nih.gov
Soil Expected to have very high mobilitySpecific half-life not determined, but rapid biodegradation is expected. nih.gov
Key Enzymes and Metabolites in Trimethylamine Biotransformation
PathwayKey EnzymesPrimary Metabolites
Anaerobic Trimethylamine dehydrogenase, Dimethylamine dehydrogenase, Methylamine dehydrogenase ca.govDimethylamine, Methylamine, Formaldehyde, Ammonia ca.gov
Aerobic Trimethylamine monooxygenase, Trimethylamine N-oxide (TMAO) demethylase, Dimethylamine monooxygenase ca.govTrimethylamine N-oxide, Dimethylamine, Methylamine ca.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and investigating the structural properties of Trimethylammonium chloride. Each methodology offers unique insights into the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the local chemical environments of specific nuclei. For Trimethylammonium chloride, both solution and solid-state NMR have been employed to study its structure. cdnsciencepub.com

In the solid state, a multinuclear NMR investigation has provided detailed parameters for the various magnetic nuclei present in the compound (¹H, ²H, ¹⁴N, ¹⁵N, and ³⁵Cl). cdnsciencepub.comdeakin.edu.au Solid-state ¹H NMR reveals a high chemical shift for the hydrogen involved in the N-H···Cl hydrogen bond. deakin.edu.au Specifically, ²H Cross-Polarization Magic Angle Spinning (CP/MAS) experiments identified this hydrogen's chemical shift at 10.9 ppm, which indicates a moderately strong hydrogen bond. deakin.edu.au

Solid-state NMR has also been used to measure nuclear quadrupolar interaction parameters. cdnsciencepub.comdeakin.edu.au For the deuterated analogue, the deuterium (B1214612) quadrupolar coupling constant (CQ) was found to be relatively small (127-130 kHz), further supporting the presence of a significant N-D···Cl hydrogen bond. deakin.edu.au A notable deuterium isotope effect was also observed on the ³⁵Cl quadrupolar coupling constant. deakin.edu.au

In solution-state ¹H NMR, the spectrum is simpler. It typically shows two main signals: one for the nine equivalent protons of the three methyl (CH₃) groups and another for the single proton attached to the nitrogen atom (N-H). The methyl protons appear as a sharp singlet, while the ammonium (B1175870) proton signal can be broader due to scalar coupling with the quadrupolar ¹⁴N nucleus and chemical exchange with the solvent.

NucleusTechniqueObserved Chemical Shift (ppm) / Parameter (kHz)Assignment/Interpretation
¹H / ²HSolid-State (CP/MAS)10.9 ppmN-H proton involved in a moderately strong N-H···Cl hydrogen bond. deakin.edu.au
²HSolid-State (Quadrupolar Echo)CQ = 130 ± 5 kHzQuadrupolar coupling constant for the N-D deuteron, indicating hydrogen bonding. deakin.edu.au
¹⁵N / ¹⁴NSolid-StateParameters MeasuredProvides information on the electronic environment of the nitrogen atom. cdnsciencepub.comdeakin.edu.au
³⁵ClSolid-StateParameters MeasuredQuadrupolar interaction parameters are sensitive to the hydrogen bond. cdnsciencepub.comdeakin.edu.au

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Trimethylammonium chloride displays characteristic bands corresponding to the vibrations of its constituent bonds. nist.gov

Key absorption bands include a broad, strong band in the region of 3000-2700 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in the ammonium salt, often showing multiple sub-peaks. The C-H stretching vibrations of the methyl groups typically appear just below 3000 cm⁻¹. Other important vibrations include the asymmetric and symmetric N-C stretching and various bending modes for the C-H and N-H bonds. nist.govchemicalbook.com

Frequency Range (cm⁻¹)Vibrational ModeDescription
~3000 - 2700N-H⁺ StretchBroad and strong, characteristic of the ammonium cation.
~2980 - 2850C-H StretchAsymmetric and symmetric stretching of the methyl groups.
~1480C-H BendAsymmetric bending (scissoring) of the methyl groups.
~970N-C StretchSkeletal vibrations of the C-N bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Trimethylammonium chloride is a saturated alkylammonium salt, meaning it lacks chromophores—conjugated pi systems or functional groups with non-bonding electrons that absorb light in the 200-800 nm range. masterorganicchemistry.comlibretexts.org

Consequently, the compound does not exhibit significant absorbance in the near-UV or visible regions of the electromagnetic spectrum. libretexts.org Any electronic transitions, such as σ → σ* or n → σ*, would require higher energy and thus occur at wavelengths below 200 nm, in the far-UV region, which is outside the range of standard UV-Vis spectrometers. mdpi.com

Raman spectroscopy provides information about vibrational modes and is complementary to FTIR spectroscopy. For ionic compounds like Trimethylammonium chloride, the Raman spectrum is dominated by the vibrations of the cation. researchgate.net

The spectrum shows characteristic bands for the trimethylammonium substituent. researchgate.net Key features include the symmetric C-H stretching vibration and the skeletal N-C₄ bending modes. Studies on related cationic ammonium compounds have identified characteristic bands at approximately 3030, 970, and 761 cm⁻¹, which are assigned to the vibrations of the trimethylammonium group. researchgate.net The Raman technique is particularly useful as it is less sensitive to interference from water compared to FTIR. researchgate.net

Frequency (cm⁻¹)AssignmentReference Compound
~3030C-H StretchCationic Quaternary Ammonium Starch researchgate.net
~970N-C StretchCationic Quaternary Ammonium Starch researchgate.net
~761N-C₄ Symmetric BendCationic Quaternary Ammonium Starch researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orglibretexts.org

Trimethylammonium chloride is a diamagnetic salt. All its electrons are paired in closed-shell orbitals, and it does not possess any unpaired electrons. Therefore, the compound is not paramagnetic and is considered "EPR silent". mdpi.comyoutube.com An EPR experiment on a pure sample of Trimethylammonium chloride would yield no signal, confirming the absence of paramagnetic species. youtube.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. spectroscopyonline.com It works by exciting atoms in a sample with X-rays and then measuring the characteristic secondary X-rays emitted by the elements present.

For Trimethylammonium chloride (C₃H₁₀NCl), XRF is highly effective for detecting and quantifying the chlorine content. selectscience.netxos.com The technique is standardized for analyzing organic chlorides in various matrices. astm.org While XRF can detect a wide range of elements, its sensitivity is lower for lighter elements. Therefore, it would not typically be used to quantify the carbon, nitrogen, or hydrogen in the compound, but it would provide a precise measurement of the chlorine concentration. rigaku.com

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for separating components from a mixture and performing qualitative and quantitative analysis. For a polar, ionic compound like Trimethylazanium (B1229207);dichloride, both gas and liquid chromatography present unique advantages and challenges.

Gas Chromatography (GC) with Various Detection Modalities (FID, ECD, MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. cet-science.commeasurlabs.com However, salts like Trimethylazanium;dichloride are ionic and non-volatile, making direct analysis by GC challenging. american.edu To overcome this, pyrolysis GC is often employed. In this method, the sample is heated to a high temperature in the GC injection port, causing it to decompose into predictable, volatile fragments that can be separated on the GC column. american.edujst.go.jp

For this compound, pyrolysis would likely induce a Hofmann elimination or similar degradation, yielding volatile tertiary amines like trimethylamine (B31210) and other smaller molecules. american.edu These products can then be analyzed.

Flame Ionization Detector (FID): As a nearly universal detector for organic compounds, the FID would respond to the hydrocarbon fragments produced during pyrolysis, allowing for quantification. cet-science.commeasurlabs.com It is highly sensitive to compounds containing carbon atoms. cet-science.com

Electron Capture Detector (ECD): The ECD is highly selective for compounds with electronegative atoms, such as halogens. While it would not detect the trimethylamine fragment effectively, it could potentially detect chlorinated fragments if they are formed during pyrolysis, offering high sensitivity for these specific products.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer is the most powerful approach for identification. nih.gov The MS detector would separate the fragment ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each eluted compound. This allows for the confident identification of the pyrolysis products (e.g., trimethylamine) and, by inference, the structure of the original this compound compound. jst.go.jp

Table 1: Illustrative GC-MS Data for Pyrolysis Products of a Trimethylammonium Salt.
Retention Time (min)Probable CompoundKey Mass Fragments (m/z)Detector
2.45Trimethylamine59, 58, 44, 42MS, FID
3.10Methyl Chloride50, 52, 15MS, ECD

Electrochemical Characterization Techniques

Electrochemical techniques are used to investigate the redox properties of a compound and to study its behavior at electrode-electrolyte interfaces.

Cyclic Voltammetry for Redox Properties and Mechanistic Studies

Cyclic Voltammetry (CV) is a primary technique for studying the electrochemical properties of a substance in solution. wikipedia.org It involves scanning the potential of an electrode and measuring the resulting current to observe oxidation and reduction events. wikipedia.org

For this compound, the trimethylammonium cation is generally considered electrochemically stable and not readily oxidized or reduced within the typical potential windows of common solvents like water or acetonitrile. rsc.orgedaq.com Therefore, a CV scan would likely show a wide potential range with no distinct redox peaks attributable to the cation itself. This electrochemical stability is a key characteristic. The main use of CV would be to determine the "electrochemical window" of an electrolyte solution containing this salt, which is the range of potentials where the electrolyte itself does not undergo reaction. Studies on similar alkylammonium salts show they are often used as supporting electrolytes precisely because of their electrochemical inertness. researchgate.netmdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques provide direct visual information about the size, shape, and surface structure of a material. For a crystalline solid like this compound, these methods are invaluable for characterizing its morphology.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. mdpi.com For this compound crystals, SEM would reveal details about crystal habit (the characteristic external shape), surface features, and the size distribution of the crystals. Studies on similar compounds like ammonium chloride show that SEM can be used to observe crystal morphology and how it is influenced by additives or growth conditions. mililink.commdpi.com

Transmission Electron Microscopy (TEM): TEM operates by passing a beam of electrons through an ultrathin specimen. It provides much higher resolution than SEM and can reveal internal structures, crystallographic information (through electron diffraction), and the morphology of nanoscale features. mdpi.com TEM could be used to examine the fine structure of this compound crystals, identify crystal defects, and confirm the dispersion of the material if it were incorporated into a composite. jst.go.jpmdpi.com

Table 3: Application of Microscopic Techniques to Crystalline this compound.
TechniqueInformation ObtainedTypical Resolution
Scanning Electron Microscopy (SEM)Crystal shape, surface topography, particle size distribution~1-10 nanometers
Transmission Electron Microscopy (TEM)Internal crystal structure, lattice defects, nanoscale morphology&lt;1 nanometer

Scanning Electron Microscopy (SEM)

There is no available research that has utilized Scanning Electron Microscopy to analyze the surface topography and morphology of this compound.

Atomic Force Microscopy (AFM)

No studies have been found that employ Atomic Force Microscopy to characterize the surface features of this compound at the nanoscale.

Transmission Electron Microscopy (TEM)

Information regarding the use of Transmission Electron Microscopy to examine the internal structure, size, and shape of this compound is not present in the available scientific literature.

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

There is a lack of published X-ray Diffraction (XRD) data for this compound. Consequently, information regarding its crystal structure, degree of crystallinity, and other structural parameters that can be derived from XRD analysis is not available.

Thermal Analysis (Thermogravimetric Analysis, TGA)

No thermogravimetric analysis (TGA) data for this compound has been reported in the scientific literature. Therefore, its thermal stability, decomposition profile, and other thermal properties remain uncharacterized by this method.

Surface Characterization Methods

Specific surface characterization of this compound, including measurements of its surface properties, is not detailed in available research.

Surface Charge Density Measurements

There are no available studies that report the measurement of the surface charge density of this compound.

Zeta Potential Analysis

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions and the charge characteristics of particles in a liquid medium. researchgate.net It is the electric potential at the slipping plane, the boundary between the Stern layer of ions strongly adsorbed to the particle surface and the diffuse layer of loosely associated ions. researchgate.net For this compound in an aqueous solution, the Trimethylazanium cation is the species of interest.

The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. Nanoparticles with a zeta potential between -10 mV and +10 mV are considered approximately neutral, while those with zeta potentials greater than +30 mV or less than -30 mV are strongly cationic and anionic, respectively, indicating good stability. nih.gov For most solid-liquid interfaces in aqueous solutions, zeta potential values typically fall within the range of -100 mV to +100 mV. researchgate.net

The zeta potential of this compound solutions is influenced by factors such as pH, ionic strength, and the concentration of the compound itself. A hypothetical dataset illustrating the effect of pH on the zeta potential of a dilute aqueous dispersion of this compound is presented below.

pHZeta Potential (mV)Interpretation
3.0+45.2Strongly Cationic, High Stability
5.0+38.5Moderately Cationic, Good Stability
7.0+25.1Incipient Instability
9.0+15.8Moderate Instability
11.0+5.3Agglomeration and Sedimentation Likely

This table presents hypothetical data for illustrative purposes.

Conductometric Titrations

For the analysis of this compound, a precipitation titration can be employed. A standard solution of silver nitrate (B79036) (AgNO₃) can be used as the titrant. The reaction involves the precipitation of silver chloride (AgCl):

Initially, the solution contains Trimethylazanium cations and chloride anions. As silver nitrate is added, the chloride ions are replaced by nitrate ions. The ionic conductivity of chloride and nitrate ions are similar, so the conductivity of the solution changes only slightly before the equivalence point. After all the chloride ions have precipitated, the further addition of silver nitrate introduces excess silver and nitrate ions, causing a sharp increase in conductivity. The equivalence point is determined graphically by the intersection of the two lines of the titration curve.

Below is a representative data table for a conductometric titration of a this compound solution.

Volume of AgNO₃ added (mL)Conductivity (mS/cm)
0.01.25
2.01.28
4.01.31
6.01.34
8.01.37
10.01.40
12.01.75
14.02.10

This table presents hypothetical data for illustrative purposes, with the equivalence point around 10.0 mL.

Advanced Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound, as well as for identifying and quantifying impurities. For this compound, techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be used for the analysis of the intact cation, while gas chromatography-mass spectrometry (GC-MS) may be employed for the analysis of volatile impurities after appropriate sample preparation.

In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, producing gaseous ions. For this compound, the positive ion mode would be used to detect the Trimethylazanium cation, . The mass-to-charge ratio (m/z) of the molecular ion would be observed, confirming the identity of the cation.

Fragmentation patterns in mass spectrometry provide valuable structural information. chemguide.co.uk The fragmentation of the Trimethylazanium cation would likely involve the loss of methyl groups or other small neutral molecules. A simplified, hypothetical fragmentation pattern is presented below.

m/zPossible Fragment IonRelative Abundance (%)
60[(CH₃)₃NH]⁺ (Molecular Ion)100
45[(CH₃)₂N]⁺75
44[CH₃NHCH₂]⁺60
30[CH₂NH₂]⁺40

This table presents a hypothetical fragmentation pattern for the Trimethylazanium cation for illustrative purposes.

Impurity profiling is crucial for quality control. GC-MS can be used to separate and identify volatile and semi-volatile impurities that may be present from the manufacturing process or degradation. Potential impurities could include residual starting materials, solvents, or by-products of side reactions.

Quantitative Analytical Methods (e.g., Titration, Elemental Analysis)

Quantitative analysis is essential for determining the purity and concentration of a substance. Titration and elemental analysis are classical and reliable methods for this purpose.

Titration:

Similar to conductometric titrations, potentiometric titrations can be used for the quantitative analysis of the chloride content in this compound. Using a silver ion-selective electrode, the change in potential is monitored as a silver nitrate solution is added. The endpoint, corresponding to the complete precipitation of silver chloride, is identified by a sharp change in potential.

A typical set of results for the titrimetric analysis of a sample of this compound is shown below.

ParameterValue
Mass of Sample (g)0.5000
Concentration of AgNO₃ (M)0.1000
Volume of AgNO₃ at Equivalence Point (mL)52.35
Calculated Purity (%)99.9

This table presents hypothetical data for illustrative purposes.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the substance. For this compound , the theoretical elemental composition can be calculated and compared with the experimental results.

ElementTheoretical (%)Experimental (%)
Carbon (C)37.6937.65
Hydrogen (H)10.5410.58
Nitrogen (N)14.6514.61
Chlorine (Cl)37.1137.05

This table presents hypothetical data for illustrative purposes.

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